molecular formula C13H11F2OP B3186764 Difluoromethyldiphenylphosphine oxide CAS No. 129932-29-2

Difluoromethyldiphenylphosphine oxide

Cat. No.: B3186764
CAS No.: 129932-29-2
M. Wt: 252.2 g/mol
InChI Key: BWWJPRJTQKEZQL-UHFFFAOYSA-N
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Description

Difluoromethyldiphenylphosphine Oxide (CAS 129932-29-2) is an organophosphorus compound with the molecular formula C13H11F2OP. This high-purity compound (99.90%) is a valuable building block in organic synthesis and pharmaceutical research . The difluoromethyl group (CF2H) is of significant interest in medicinal chemistry as it can serve as a bioisostere for alcohols, thiols, and other functional groups, helping to fine-tune the physicochemical properties of lead compounds, such as their metabolic stability, membrane permeability, and lipophilicity . While the specific applications of this exact compound are not fully detailed in the available literature, its core structure is closely related to diphenylphosphine oxide, a reagent known for its utility in introducing diphenylphosphino substituents and in Buchwald-Hartwig coupling reactions to create phosphorus-based ligands . Researchers value this family of compounds for developing new catalysts and exploring novel synthetic pathways. The product is intended for use in industrial and pharmaceutical research and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

129932-29-2

Molecular Formula

C13H11F2OP

Molecular Weight

252.2 g/mol

IUPAC Name

[difluoromethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C13H11F2OP/c14-13(15)17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

BWWJPRJTQKEZQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares DFDPO with key structural analogs, emphasizing molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight Key Properties Synthesis Applications
Difluoromethyldiphenylphosphine oxide (DFDPO) Not explicitly provided (inferred: C₁₃H₁₀F₂OP) ~248.2 (estimated) Hypothesized enhanced thermal stability and electron-withdrawing capacity due to -CF₂H group . Likely via nucleophilic substitution or oxidation of precursor phosphines . Potential use in catalysis, flame retardants, or pharmaceuticals (extrapolated) .
Diphenylphosphine oxide C₁₂H₁₁OP 202.19 Hygroscopic solid; mild Lewis acidity . Oxidation of diphenylphosphine . Ligand in metal complexes; intermediate in organic synthesis .
Methyldiphenylphosphine oxide (MDPPO) C₁₃H₁₃OP 216.22 Crystalline solid; mp 98–100°C; soluble in polar solvents . Oxidation of methyldiphenylphosphine or via Grignard reactions . Catalyst in cross-coupling reactions; precursor for phosphine ligands .
Ethyldiphenylphosphine oxide C₁₄H₁₅OP 230.24 Liquid at room temperature; lower polarity compared to MDPPO . Similar to MDPPO, with ethyl substitution . Solvent additive; intermediate in polymer chemistry .
[2-(2,4-Difluorophenyl)-4-pyridyl]diphenylphosphine oxide C₂₃H₁₆F₂NOP 407.35 Solid with high purity (≥97%); fluorinated aromatic system enhances stability . Multi-step synthesis involving Suzuki coupling or halogenation . Pharmaceutical research; electronic materials .

Key Differences and Trends:

Fluorine substitution in [2-(2,4-difluorophenyl)-4-pyridyl]diphenylphosphine oxide enhances resistance to oxidation and thermal degradation .

Physical State :

  • Alkyl-substituted derivatives (e.g., MDPPO and ethyldiphenylphosphine oxide) are typically solids or liquids, while bulkier aryl-fluorinated analogs (e.g., DFDPO) may exhibit higher melting points due to increased molecular rigidity .

Applications: Non-fluorinated diphenylphosphine oxides are widely used as ligands in palladium-catalyzed cross-coupling reactions , whereas fluorinated variants like DFDPO may find niche roles in environments demanding chemical inertness (e.g., battery electrolytes or high-temperature polymers) .

Q & A

Q. What are the key synthetic routes for preparing difluoromethyldiphenylphosphine oxide, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting diphenylphosphine oxide with difluoromethylating agents (e.g., difluorocarbene precursors) under anhydrous conditions. For example, Edwards et al. (1990) demonstrated its use in converting carbonyl compounds to 1,1-difluoroolefins via a two-step process involving phosphorylation and elimination . Yield optimization requires strict control of temperature (typically 0–60°C), inert atmosphere (N₂/Ar), and stoichiometric ratios. Side reactions, such as over-fluorination or oxidation, can reduce yields, necessitating real-time monitoring via ³¹P NMR .

Q. What safety precautions are critical when handling this compound in laboratory settings?

This compound is hygroscopic and may release toxic phosphorus oxides (e.g., POₓ) under heat. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .
  • Spill Management : Avoid water contact (to prevent exothermic reactions) and use dry sand or vermiculite for containment .

Q. How does the difluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

The electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the phosphorus center, making it more reactive in phosphorylation and cross-coupling reactions. For instance, it facilitates nucleophilic substitution with alcohols or amines, whereas non-fluorinated analogs (e.g., diphenylphosphine oxide) exhibit slower kinetics . This difference is critical in designing catalytic cycles or asymmetric syntheses where precise electronic modulation is required .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies in mechanistic pathways (e.g., radical vs. ionic pathways) can be addressed using:

  • ³¹P NMR : Tracks phosphorus oxidation states and intermediate formation .
  • EPR Spectroscopy : Detects radical intermediates in metal-free phosphorylation reactions .
  • X-ray Crystallography : Confirms structural changes during coordination with transition metals (e.g., Pd or Cu) .
    For example, conflicting reports on its role in C–P bond formation were resolved by identifying a transient Pd–P intermediate via in-situ NMR .

Q. What strategies improve enantioselectivity when using this compound in asymmetric catalysis?

Enantioselective applications require chiral ligands or additives. Strategies include:

  • Chiral Auxiliaries : Use of (R)-BINOL or Josiphos ligands to induce asymmetry during phosphorylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .
  • Temperature Gradients : Lower temperatures (−20°C to 0°C) reduce racemization rates in kinetically controlled reactions .

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s coordination behavior with transition metals?

Density Functional Theory (DFT) calculations predict binding energies and geometries. For example:

  • Metal Selectivity : this compound shows stronger affinity for Pd(II) over Pt(II) due to orbital hybridization effects (ΔG ≈ −25 kcal/mol for Pd) .
  • Reaction Pathways : Simulations reveal that the difluoromethyl group lowers the activation energy for oxidative addition steps in cross-couplings .

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